ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a chromen-4-one (coumarin) backbone substituted at the 7-position with a 2,4-difluorobenzyl ether group and at the 3-position with an ethyl propanoate side chain (Fig. 1).
The synthesis of related compounds typically involves multicomponent reactions, as demonstrated in , where substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates are synthesized via condensation of 3-hydroxy-4H-chromen-4-one with aldehydes and active methylene compounds. Similar methodologies may apply to the target compound, with modifications to incorporate the 2,4-difluorobenzyl group .
Properties
Molecular Formula |
C22H20F2O5 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl 3-[7-[(2,4-difluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H20F2O5/c1-3-27-21(25)9-8-18-13(2)17-7-6-16(11-20(17)29-22(18)26)28-12-14-4-5-15(23)10-19(14)24/h4-7,10-11H,3,8-9,12H2,1-2H3 |
InChI Key |
DMQDQMYMUNZGJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=C(C=C(C=C3)F)F)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromen-2-one Core: This step involves the cyclization of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent like ethyl acetoacetate under acidic or basic conditions.
Introduction of the Difluorobenzyl Ether Group: The chromen-2-one intermediate is then reacted with 2,4-difluorobenzyl bromide in the presence of a base, such as potassium carbonate, to form the difluorobenzyl ether.
Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl bromoacetate in the presence of a base, such as sodium hydride, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzyl ether group, where nucleophiles like thiols or amines can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be contextualized by comparing it with analogous coumarin derivatives (Table 1). Key differences lie in the substituents at the 7-position of the chromenone core and the ester side chain.
Table 1: Structural and Molecular Comparison of Coumarin Derivatives
Analysis of Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-difluorobenzyloxy group in the target compound introduces moderate electron-withdrawing effects, which may stabilize the chromenone ring and influence binding interactions in biological systems.
Steric and Lipophilic Considerations :
- The benzyloxy-2-oxoethoxy substituent in adds a carbonyl group, increasing polarity but also steric hindrance, which could limit membrane permeability compared to the target compound’s simpler difluorobenzyl ether .
- The trifluoromethyl group in and significantly enhances hydrophobicity and metabolic stability, making these compounds more suited for applications requiring prolonged bioavailability .
Heterocyclic Modifications :
- The thiazole ring in introduces nitrogen and sulfur atoms, enabling hydrogen bonding and metal coordination, which are absent in the target compound. This could expand its utility in enzyme inhibition studies .
Halogen Substitutions :
- The chlorine atom at the 6-position in may enhance halogen bonding interactions, a feature absent in the target compound. This substitution is often leveraged in drug design to improve target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
